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Compound of Interest

Compound Name: Phenoxydiphenylphosphine

Cat. No.: B080858

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance
(NMR) spectroscopic data for phenoxydiphenylphosphine (PPh20OPh). The information
presented herein is intended to support researchers and professionals in the fields of chemistry
and drug development in the accurate identification and characterization of this compound.
This document details the experimental protocols for acquiring NMR data and presents a
thorough analysis of the 1H, 13C, and 3P NMR spectra, with all quantitative data summarized in
structured tables for ease of reference and comparison.

Introduction to Phenoxydiphenylphosphine and its
Spectroscopic Analysis

Phenoxydiphenylphosphine is an organophosphorus compound with the chemical formula
C1sH1sOP. It belongs to the class of phosphinites and is utilized in various chemical syntheses,
including as a ligand in transition-metal catalysis. Nuclear Magnetic Resonance (NMR)
spectroscopy is an essential analytical technique for the structural elucidation and purity
assessment of such compounds. The presence of phosphorus (3'P), in addition to protons (*H)
and carbon (33C), provides a unique spectroscopic signature that allows for detailed molecular
characterization.

Experimental Protocols for NMR Spectroscopy
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The acquisition of high-quality NMR data is crucial for accurate spectral interpretation. The
following section outlines a standard experimental protocol for the NMR analysis of
phenoxydiphenylphosphine.

Sample Preparation

A solution of phenoxydiphenylphosphine is prepared by dissolving approximately 10-50 mg
of the compound in a deuterated solvent, typically 0.5-0.7 mL of chloroform-d (CDCIs). The
concentration should be adjusted based on the specific NMR experiment and the sensitivity of
the spectrometer. The use of a deuterated solvent is necessary to avoid large solvent signals
that would otherwise obscure the analyte's signals in tH NMR spectra. The solution is then
transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a magnetic field strength
corresponding to a proton resonance frequency of 300 MHz or higher for optimal resolution and
sensitivity.

* 'H NMR Spectroscopy: Proton NMR spectra are acquired with a sufficient number of scans
to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual
solvent peak of CDCIs (& = 7.26 ppm) or an internal standard such as tetramethylsilane
(TMS, 0 = 0.00 ppm).

e 13C NMR Spectroscopy: Carbon-13 NMR spectra are generally acquired with proton
decoupling to simplify the spectrum by removing C-H coupling. A larger number of scans is
typically required for 3C NMR due to the lower natural abundance of the 13C isotope. The
chemical shifts are referenced to the solvent peak of CDClsz (6 = 77.16 ppm).

e 3P NMR Spectroscopy: Phosphorus-31 NMR spectra are recorded with proton decoupling.
The chemical shifts are referenced to an external standard of 85% phosphoric acid (HzPOa),
which is assigned a chemical shift of 0.0 ppm.

A general workflow for NMR data acquisition and processing is illustrated in the diagram below.
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Diagram 1: General workflow for NMR data acquisition and analysis.

NMR Data Presentation and Interpretation

The following tables summarize the *H, 13C, and 3P NMR data for
phenoxydiphenylphosphine. The chemical shifts (d) are reported in parts per million (ppm)
and the coupling constants (J) are in Hertz (Hz).

1H NMR Data

Solvent: CDCIs Reference: TMS (6 = 0.00 ppm)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.39-7.25 m 10H Phenyl-H (P-Ph)
7.21 t,J=7.8Hz 2H p-Phenoxy-H
7.01 t,J=7.4Hz 1H m-Phenoxy-H
6.95 d,J=81Hz 2H 0-Phenoxy-H
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Note: The aromatic region of the *H NMR spectrum of phenoxydiphenylphosphine displays
complex multiplets due to the overlapping signals of the phenyl protons attached to the
phosphorus atom and the protons of the phenoxy group.

13C NMR Data

Solvent: CDCIs Reference: CDCIz (6 = 77.16 ppm)

Chemical Shift (5, Multiplicity Coupling Constant Assignment
ppm) (9, Hz)

158.4 d J(C,P)=95 C-O (Phenoxy)
138.2 d J(C,P)=21.0 ipso-C (P-Ph)
130.3 s - p-C (P-Ph)
129.5 s - p-C (Phenoxy)
128.6 d J(CP)=6.38 m-C (P-Ph)
123.4 S - m-C (Phenoxy)
118.8 d JCP)=11.2 o-C (P-Ph)
117.9 d J(C,P)=19 0-C (Phenoxy)

Note: The carbon atoms of the phenyl rings exhibit characteristic doublet splittings due to
coupling with the phosphorus nucleus. The magnitude of the coupling constant is dependent on
the number of bonds separating the carbon and phosphorus atoms.

1P NMR Data

Solvent: CDCIs Reference: 85% H3POa4 (6 = 0.0 ppm)

Chemical Shift (6, ppm) Multiplicity

116.5 S
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Note: The 3P NMR spectrum of phenoxydiphenylphosphine shows a single resonance,
consistent with the presence of a single phosphorus atom in the molecule.

Signaling Pathways and Logical Relationships

The structural information derived from the different NMR experiments is interconnected and
provides a comprehensive picture of the molecular structure. The following diagram illustrates
the logical relationship between the different NMR data types in the structural elucidation of
phenoxydiphenylphosphine.
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Diagram 2: Logical relationship of NMR data for structural elucidation.

Conclusion

This technical guide has provided a detailed summary of the *H, 13C, and 3P NMR data for
phenoxydiphenylphosphine, along with a standard experimental protocol for data acquisition.
The tabulated data and the logical workflow diagram offer a valuable resource for researchers
and scientists involved in the synthesis, characterization, and application of this and related
organophosphorus compounds. The comprehensive NMR data presented herein serves as a
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reliable reference for the unambiguous identification and structural verification of
phenoxydiphenylphosphine.

 To cite this document: BenchChem. [An In-depth Technical Guide to the NMR Data of
Phenoxydiphenylphosphine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080858#phenoxydiphenylphosphine-nmr-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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